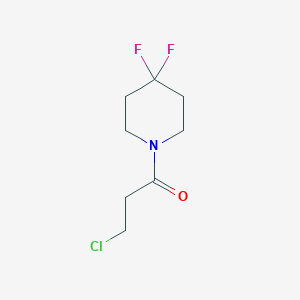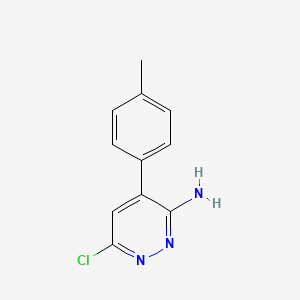
6-Chloro-4-p-tolylpyridazin-3-ylamine
Overview
Description
6-Chloro-4-p-tolylpyridazin-3-ylamine, also known as this compound hydrochloride, is an organic compound belonging to the pyridazine group of heterocyclic compounds. It is a white solid with a molecular weight of 259.39 g/mol. This compound is widely used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of drugs such as anti-inflammatory agents, antifungal agents, and antihypertensive agents.
Scientific Research Applications
6-Chloro-4-p-tolylpyridazin-3-ylamine hydrochloride is a versatile building block for the synthesis of a variety of compounds with potential applications in the pharmaceutical, agrochemical, and dye industries. For example, it has been used in the synthesis of various anti-inflammatory agents, antifungal agents, and antihypertensive agents. In addition, it has been used as a starting material for the synthesis of a variety of dyes, such as the fluorescent dye, 4-(2-methyl-5-nitrophenyl)pyridazin-3-ylamine.
Mechanism of Action
The mechanism of action of 6-Chloro-4-p-tolylpyridazin-3-ylamine-tolylpyridazin-3-ylamine hydrochloride is not well understood. However, it is believed that the compound acts as a weak base, protonating the nitrogen atom in the pyridazine ring and forming a positively charged nitrogen species. This positively charged species is then able to interact with the electron-rich sites of molecules, such as proteins, leading to the desired biological effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound-tolylpyridazin-3-ylamine hydrochloride are not well understood. However, it has been reported to possess anti-inflammatory and antifungal activity in vitro. In addition, it has been reported to possess antihypertensive activity in rats.
Advantages and Limitations for Lab Experiments
6-Chloro-4-p-tolylpyridazin-3-ylamine hydrochloride is a relatively stable compound and can be stored at room temperature for extended periods of time. It is also relatively non-toxic, making it suitable for use in laboratory experiments. However, it is important to note that the compound is a weak base and should be handled with care to avoid any potential hazards.
Future Directions
Given the potential applications of 6-Chloro-4-p-tolylpyridazin-3-ylamine-tolylpyridazin-3-ylamine hydrochloride in the pharmaceutical, agrochemical, and dye industries, there are many potential future directions for research. For example, further studies could be conducted to explore the mechanism of action of the compound in greater detail, as well as its potential applications in the synthesis of novel drugs and dyes. In addition, further studies could be conducted to explore the potential toxicity of the compound and its ability to interact with other molecules in the body. Finally, further studies could be conducted to explore the potential use of the compound in the synthesis of agrochemicals and other compounds with potential applications in agriculture.
properties
IUPAC Name |
6-chloro-4-(4-methylphenyl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-7-2-4-8(5-3-7)9-6-10(12)14-15-11(9)13/h2-6H,1H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDUYZFAUFWRLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN=C2N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(6-Aminopyridazin-3-yl)(methyl)amino]ethan-1-ol](/img/structure/B1475554.png)
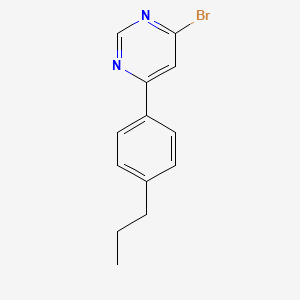
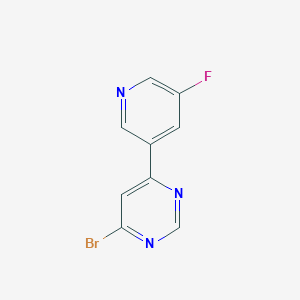

![1-{[(1-Methoxypropan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475559.png)
amine](/img/structure/B1475562.png)
![1-({[(2-Aminophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475564.png)
![1-{[(3-Methoxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475565.png)
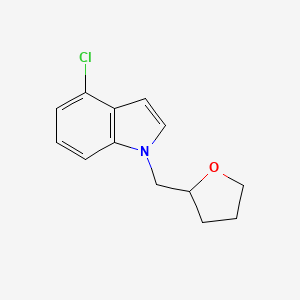
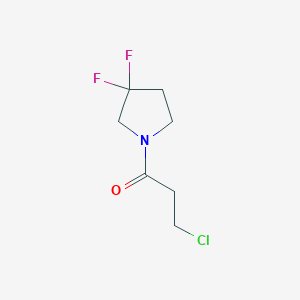
![Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1475570.png)
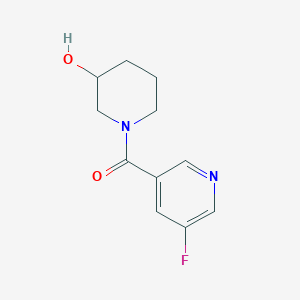
![1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475572.png)
